

# A Comparative Guide to Near-Infrared II Agents for Photothermal Therapy

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various Near-Infrared II (NIR-II) agents in photothermal therapy (PTT). The following sections detail the performance of prominent NIR-II agents, supported by experimental data, and outline the methodologies for assessing their therapeutic potential.

Photothermal therapy has emerged as a promising minimally invasive cancer treatment that utilizes photothermal agents to convert near-infrared light into localized heat, thereby inducing tumor cell death.[1] The second near-infrared window (NIR-II, 1000-1700 nm) offers advantages of deeper tissue penetration and higher maximum permissible exposure compared to the traditional NIR-I window (700-1000 nm). This guide focuses on the efficacy of various agents operating within this advanced therapeutic window.

## Comparative Efficacy of NIR-II Photothermal Agents

The therapeutic efficacy of a PTT agent is primarily determined by its photothermal conversion efficiency (PCE) and its ability to inhibit tumor growth in vivo. The following table summarizes the performance of several notable NIR-II agents based on reported experimental data.



NIR-II Agent	Туре	Waveleng th (nm)	Photother mal Conversi on Efficiency (PCE)	In Vitro Efficacy	In Vivo Tumor Inhibition	Referenc e
4TPE-TB NPs	Organic Dye	980	50%	84.43% apoptosis in 4T1 cells	Significant tumor suppressio n in 4T1 tumor- bearing mice	[2]
IR813	Organic Dye	808	Not Reported	Reduced 4T1 cell viability to 5%	Substantial tumor suppressio n and improved survival in mice	[3][4]
IR1061@H SA	Organic Dye	808	Not Reported	Not Reported	Tumors almost disappeare d in 143B osteosarco ma-bearing mice	N/A
P2@IR106 1-RGD	Organic Dye Polymer	1064	48.9%	Not Reported	Effective tumor growth inhibition	N/A



Copper Sulfide (CuS) NPs	Inorganic	1064	Not Reported	Effective in vitro cell ablation	Strong anticancer therapeutic efficacy	[5]
Indocyanin e Green (ICG) Aggregates	Organic Dye	808	Not Reported	Effective PTT/PDT in 4T1 cells	Inhibition of primary tumor growth	[6]

## **Detailed Experimental Protocols**

Accurate assessment of PTT efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.

## Measurement of Photothermal Conversion Efficiency (PCE)

The PCE  $(\eta)$  is a critical parameter for quantifying the light-to-heat conversion capability of a photothermal agent. It is calculated based on the temperature changes of the agent's solution under NIR laser irradiation.

#### Procedure:

- Prepare a solution of the NIR-II agent (e.g., in a quartz cuvette).
- Record the initial temperature (T\_initial) of the solution.
- Irradiate the solution with a NIR laser at a specific wavelength and power density (e.g., 808 nm, 1 W/cm²).
- Monitor and record the temperature change of the solution over time until it reaches a steady state (T max).
- Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature.



• The PCE is calculated using the following formula:

$$\eta = [hA(T_max - T_surr) - Q_0] / [I(1 - 10^(-A\lambda))]$$

#### Where:

- h is the heat transfer coefficient.
- A is the surface area of the container.
- T max is the maximum temperature.
- T surr is the ambient temperature.
- Q 0 is the heat absorbed by the solvent.
- I is the laser power.
- Aλ is the absorbance of the agent at the laser wavelength.

### In Vitro Photothermal Therapy Assay

This assay evaluates the ability of the NIR-II agent to kill cancer cells upon laser irradiation.

#### Procedure:

- Culture cancer cells (e.g., 4T1 breast cancer cells) in a multi-well plate.[7]
- Incubate the cells with the NIR-II agent at various concentrations for a predetermined time (e.g., 4 hours).[2]
- Wash the cells to remove any unbound agent.
- Expose the cells to a NIR laser at a specific wavelength and power density for a set duration (e.g., 808 nm, 1 W/cm², 10 minutes).[2]
- Assess cell viability using methods such as the MTT assay or live/dead cell staining (e.g., Calcein-AM/Propidium Iodide).[2]



 Apoptosis and necrosis can be further quantified using flow cytometry with Annexin V and PI staining.[2]

## In Vivo Photothermal Therapy Efficacy Study

This study assesses the tumor inhibition capacity of the NIR-II agent in a living organism.

#### Procedure:

- Establish a tumor model by subcutaneously injecting cancer cells (e.g., 4T1 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[8]
- When the tumors reach a palpable size (e.g., ~100 mm³), intravenously inject the NIR-II
  agent at a specific dosage (e.g., 1 mg/kg for IR813).[4]
- After a predetermined accumulation time (e.g., 24 hours), irradiate the tumor region with a
  NIR laser at a specific wavelength and power density for a set duration (e.g., 808 nm, 1
  W/cm², 10 minutes).[4]
- Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
- The tumor inhibition rate is calculated using the formula:

Tumor Inhibition Rate (%) =  $[1 - (V t / V c)] \times 100$ 

#### Where:

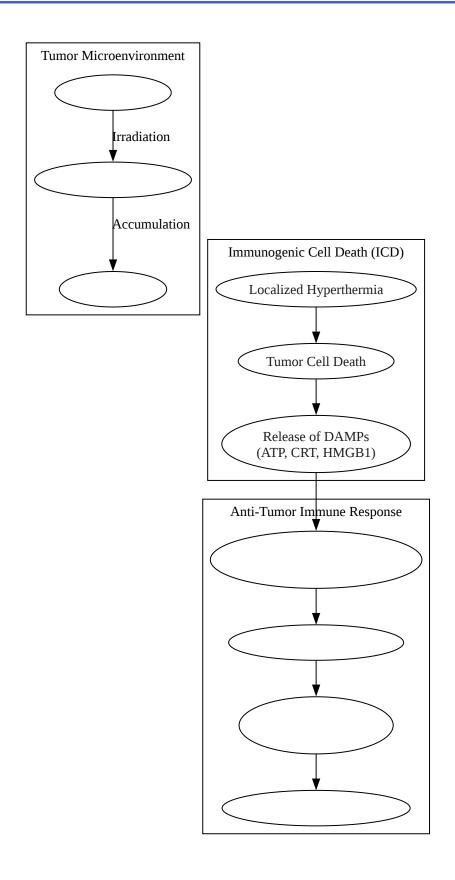
- V t is the average tumor volume in the treated group.
- V c is the average tumor volume in the control group.[5]
- Monitor the body weight and overall health of the mice throughout the experiment to assess systemic toxicity.
- At the end of the study, tumors and major organs can be harvested for histological analysis (e.g., H&E staining) to evaluate treatment efficacy and potential side effects.



## Mechanism of Action: Photothermal Therapy-Induced Immunogenic Cell Death

Beyond direct thermal ablation, a key mechanism contributing to the long-term efficacy of PTT is the induction of immunogenic cell death (ICD).[9] This process transforms the dying cancer cells into an in-situ vaccine, stimulating a systemic anti-tumor immune response.





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Caption: Signaling pathway of PTT-induced immunogenic cell death.

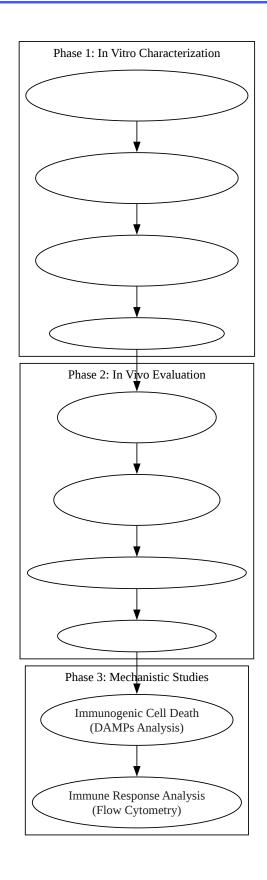


The process begins with the accumulation of the PTT agent in the tumor, which upon NIR-II laser irradiation, generates localized hyperthermia. This leads to tumor cell death and the release of damage-associated molecular patterns (DAMPs), such as ATP, calreticulin (CRT), and high-mobility group box 1 (HMGB1).[1][3] These DAMPs act as "danger signals" that recruit and activate dendritic cells (DCs).[9][10] Mature DCs then present tumor-associated antigens to T-cells, leading to the activation of cytotoxic CD8+ T-lymphocytes. These activated T-cells can then recognize and eliminate remaining tumor cells throughout the body, providing a systemic and long-lasting anti-tumor effect.[11]

## **Experimental and Assessment Workflow**

A systematic workflow is crucial for the preclinical evaluation of novel NIR-II PTT agents.





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Caption: Preclinical workflow for assessing NIR-II PTT agents.



The evaluation process begins with the synthesis and thorough physicochemical characterization of the agent. This is followed by in vitro studies to determine its photothermal conversion efficiency, cytotoxicity, and cellular uptake. Promising candidates then move to in vivo evaluation in animal models to assess their pharmacokinetic profile, biodistribution, PTT efficacy in terms of tumor inhibition, and systemic toxicity. Finally, mechanistic studies are conducted to investigate the underlying biological responses, such as the induction of immunogenic cell death and the subsequent anti-tumor immune activation. This comprehensive workflow ensures a thorough assessment of the agent's therapeutic potential before consideration for clinical translation.[12]

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